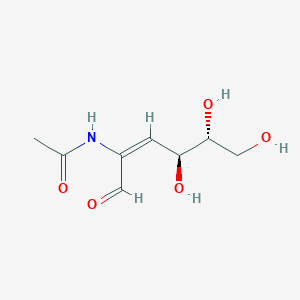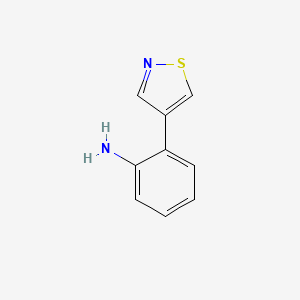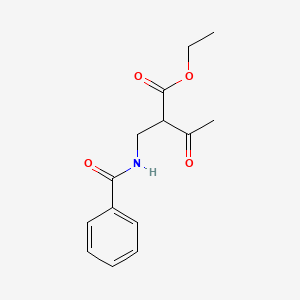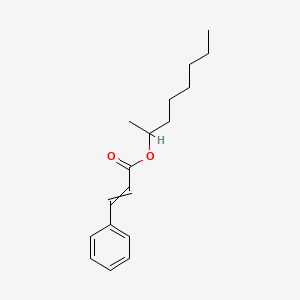
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is a synthetic organic compound belonging to the class of guanidines. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with a hydrochloride salt completing the molecule. It has been investigated for various scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride typically involves the reaction of 2,6-dichloroaniline with dimethylcyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The molecular pathways involved include the activation of autophagy-related genes and the inhibition of survival pathways in cancer cells.
相似化合物的比较
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug.
2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar structural features.
Uniqueness
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit glycogen phosphorylase and induce autophagy sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
67510-25-2 |
|---|---|
分子式 |
C9H12Cl3N3 |
分子量 |
268.6 g/mol |
IUPAC 名称 |
[amino-(2,6-dichloroanilino)methylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H11Cl2N3.ClH/c1-14(2)9(12)13-8-6(10)4-3-5-7(8)11;/h3-5H,1-2H3,(H2,12,13);1H |
InChI 键 |
KOJUGTGXMMDWFF-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=C(N)NC1=C(C=CC=C1Cl)Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
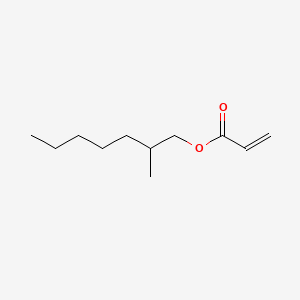
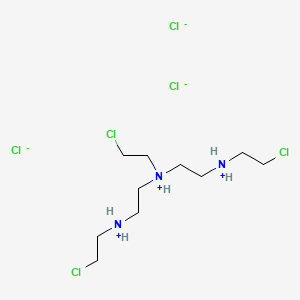
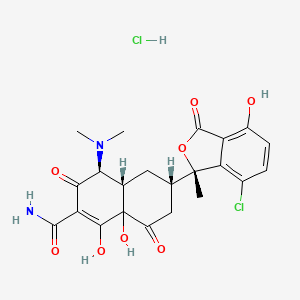

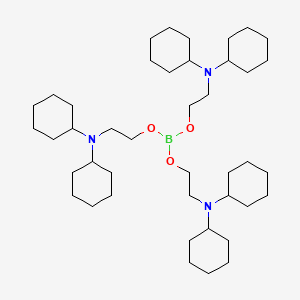
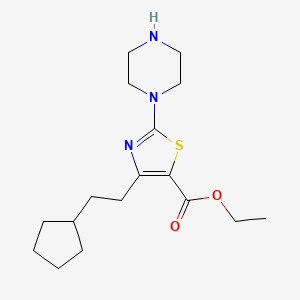
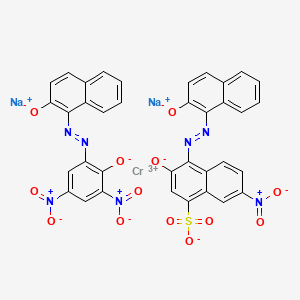
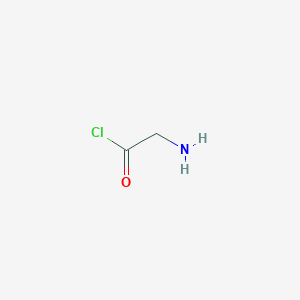
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
